Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester

Description

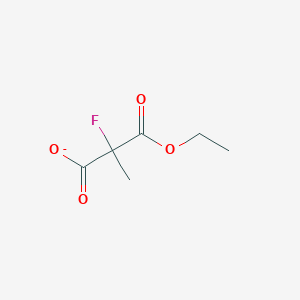

Its structure features a fluorine atom and a methyl group at the C2 position, with an ethyl ester at the C1 position. This compound belongs to a class of malonic acid esters, which are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and ability to act as building blocks for complex molecules .

Properties

Molecular Formula |

C6H8FO4- |

|---|---|

Molecular Weight |

163.12 g/mol |

IUPAC Name |

3-ethoxy-2-fluoro-2-methyl-3-oxopropanoate |

InChI |

InChI=1S/C6H9FO4/c1-3-11-5(10)6(2,7)4(8)9/h3H2,1-2H3,(H,8,9)/p-1 |

InChI Key |

OWFHJVJZEQPHJK-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester typically involves the esterification of 2-fluoro-2-methylmalonic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Condensation Reactions: Catalysts such as p-toluenesulfonic acid or sodium methoxide are used to facilitate the reaction.

Major Products Formed

Substitution Reactions: Products include substituted malonic acid derivatives.

Hydrolysis: The major product is 2-fluoro-2-methylmalonic acid.

Condensation Reactions: Products include various complex organic molecules depending on the reactants used.

Scientific Research Applications

Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It is used in the study of enzyme inhibition and metabolic pathways.

Industry: It is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester involves its interaction with various molecular targets. In enzyme inhibition studies, it acts as a competitive inhibitor by binding to the active site of the enzyme, preventing the substrate from binding. The fluorine atom enhances its binding affinity due to its electronegativity, which increases the compound’s overall reactivity.

Comparison with Similar Compounds

Propanedioic Acid, 2-Methylene-, 1-Ethyl Ester (CAS 201225-41-4)

- Structural Differences : Replaces the fluorine and methyl groups with a methylene (=CH₂) group at C2.

- Molecular Formula : C₆H₈O₄ (molar mass: 144.13 g/mol) .

- Key Properties : The absence of fluorine reduces electronegativity, altering reactivity in nucleophilic substitutions. The methylene group increases unsaturation, making it more reactive in cycloaddition or polymerization reactions.

- Applications: Likely used as a monomer in polymer chemistry or a precursor for conjugated systems.

Propanedioic Acid, 2-(1-Phenylethyl)-, 1-Ethyl Ester (CAS 150881-63-3)

- Structural Differences : Substitutes the fluorine and methyl groups with a bulky 1-phenylethyl group at C2.

- Molecular Formula : C₁₃H₁₆O₄ (molar mass: 235.26 g/mol) .

- Key Properties : The aromatic phenylethyl group enhances hydrophobicity and steric hindrance, reducing solubility in polar solvents. This structure may favor applications in lipophilic drug delivery or as a chiral auxiliary in asymmetric synthesis.

- Applications: Potential use in pharmaceuticals or specialty chemicals requiring aromatic moieties.

Dimethyl Malonate (Propanedioic Acid, 1,3-Dimethyl Ester; CAS 108-59-8)

- Structural Differences : Lacks fluorine and methyl groups; both ester positions are methyl.

- Molecular Formula : C₅H₈O₄ (molar mass: 132.11 g/mol) .

- Key Properties : Simpler structure with higher volatility and lower steric hindrance. The EPA classifies it as a low-priority substance due to its well-characterized toxicity profile and use as a solvent or flavoring agent .

- Applications : Common in perfumery, agrochemicals, and the synthesis of barbiturates.

Perfluoroalkyl Propanedioic Acid Esters (e.g., CAS 238420-68-3)

- Structural Differences : Features perfluoroalkyl chains (e.g., -C₈F₁₇) instead of fluorine and methyl groups.

- Molecular Formula: Varies; example includes mono(perfluoro-C8-12-alkyl) derivatives .

- Key Properties : Extreme hydrophobicity and chemical inertness due to fluorine-rich chains. These compounds resist degradation, raising environmental persistence concerns .

- Applications : Used in coatings, surfactants, and firefighting foams.

Physicochemical and Functional Comparisons

Research Findings and Industrial Relevance

- Fluorine’s Role: The fluorine atom in the target compound enhances electronegativity, improving stability against hydrolysis compared to non-fluorinated esters like dimethyl malonate . This property is critical in prodrug design or agrochemicals requiring delayed release.

- Environmental Impact : Unlike perfluoroalkyl derivatives, the target compound’s single fluorine atom likely reduces bioaccumulation risks, aligning with green chemistry principles .

Biological Activity

Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester, commonly referred to as 2-fluoroethyl malonate, is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. The introduction of fluorine into organic compounds often enhances their biological activity and metabolic stability. This article explores the biological activity of this compound, focusing on its synthesis, properties, and relevant research findings.

The molecular formula of this compound is . Its structure features a fluorine atom attached to a carbon adjacent to the carboxylic acid functional groups, which may influence its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 150.10 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| pKa | Not available |

Synthesis

The synthesis of this compound typically involves the halogenation of malonic acid derivatives. A common method includes the reaction of malonic acid with fluorinated reagents under controlled conditions to achieve high yields and selectivity .

Antimicrobial Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. A study examining various fluorinated esters found that propanedioic acid derivatives exhibited significant inhibition against several bacterial strains. The presence of the fluorine atom was hypothesized to improve membrane permeability and interaction with microbial targets .

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Fluorine Chemistry, researchers tested various fluorinated malonates against pathogenic bacteria. The results indicated that the introduction of fluorine significantly enhanced the antibacterial properties compared to non-fluorinated counterparts .

- Agricultural Applications : Another study explored the use of propanedioic acid derivatives as potential herbicides. The findings suggested that these compounds could inhibit specific plant growth pathways, providing an avenue for their application in crop management .

Q & A

Q. What are the established synthetic routes for Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester?

The synthesis typically involves malonic ester derivatives as precursors. A common approach is the fluorination of 2-methylpropanedioic acid esters via nucleophilic substitution or electrophilic fluorination. For example:

- Step 1 : Prepare 2-methylpropanedioic acid diethyl ester via esterification of malonic acid with ethanol under acidic catalysis (e.g., H₂SO₄) .

- Step 2 : Introduce fluorine at the 2-position using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous conditions .

- Step 3 : Purify via fractional distillation or column chromatography.

Q. Key Considerations :

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodology :

- ¹H/¹³C NMR : Identify ester groups (δ ~4.1–4.3 ppm for ethyl CH₂, δ ~1.2–1.4 ppm for CH₃) and confirm methyl/fluoro substitution at C2 (split signals due to coupling with ¹⁹F) .

- ¹⁹F NMR : Single peak near δ -180 to -200 ppm for C-F bond, confirming successful fluorination .

- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₈H₁₁FO₄ (exact mass: 206.18 g/mol) .

Q. How does the compound’s stability vary under different storage conditions?

Experimental Design :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Fluorinated esters often exhibit higher thermal stability than non-fluorinated analogs .

- Hydrolytic Stability : Test in aqueous buffers (pH 3–10) at 25°C and 40°C. Fluorine’s electron-withdrawing effect may reduce ester hydrolysis rates compared to diethyl malonate .

- Light Sensitivity : Store in amber vials; monitor degradation via HPLC under UV/visible light exposure .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorine substituent in cross-coupling reactions?

Analysis :

- The C-F bond’s high electronegativity polarizes adjacent carbonyl groups, enhancing electrophilicity at the ester carbonyl. This facilitates nucleophilic attack in reactions like Claisen condensation or Michael additions .

- Computational Studies : Density Functional Theory (DFT) models predict fluorine’s role in stabilizing transition states via inductive effects, lowering activation energy by ~5–10 kcal/mol compared to non-fluorinated analogs .

Q. Contradictions in Data :

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodology :

- Use molecular dynamics simulations to predict steric/electronic effects of the 2-fluoro-2-methyl group on reaction trajectories.

- Case Study : Simulate ester saponification with NaOH. Fluorine’s inductive effect increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis despite steric hindrance .

- Validate predictions with kinetic studies (e.g., rate constants derived from LC-MS monitoring) .

Q. What are the challenges in analyzing environmental persistence of this fluorinated ester?

Experimental Design :

- Biodegradation Assays : Use OECD 301B (ready biodegradability) to compare degradation rates with non-fluorinated malonates. Fluorine’s stability may reduce microbial breakdown .

- Aquatic Toxicity : Test on Daphnia magna (OECD 202) to determine EC₅₀ values. Fluorinated esters often show higher toxicity due to bioaccumulation potential .

Q. Data Gaps :

- Limited ecotoxicological data exists for this specific ester. Extrapolate from structurally similar perfluorinated compounds (PFCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.